4-(3,5-Dimethylphenoxy)benzoic acid
Overview
Description
4-(3,5-Dimethylphenoxy)benzoic acid is a chemical compound with the CAS Number: 149190-98-7 . It has a molecular weight of 242.27 and its IUPAC name is 4-(3,5-dimethylphenoxy)benzoic acid . The compound appears as white flakes .
Molecular Structure Analysis
The molecular formula of 4-(3,5-Dimethylphenoxy)benzoic acid is C15H14O3 . The InChI code for the compound is 1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17) .Physical And Chemical Properties Analysis
4-(3,5-Dimethylphenoxy)benzoic acid has a melting point range of 149-156°C . It is recommended to be stored at 0-8°C .Scientific Research Applications
Polymer Design
- New compounds, including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride, have been synthesized. The pseudochloride is utilized as a monomer to produce new polyarylenephthalide, which has potential in designing materials with unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).
Modification of Polydimethylsiloxanes
- The use of 4-(Dimethylvinylsilyl)benzoic acid in the modification of polydimethylsiloxanes with silicon hydride groups is studied. This modification, involving the introduction of benzoic acid fragments, alters the thermal and rheological properties of the resulting copolymers (Gorodov et al., 2018).
Coordination Polymer Development
- Solvothermal reactions with the semirigid 3,5-bi(4-carboxyphenoxy)benzoic acid and transitional metal cations have led to the creation of six coordination polymers. These polymers display varied structures and properties, including magnetic properties, and are of interest for their complex network formations (Fan et al., 2014).
Synthesis of Various Derivatives
- The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids shows selective deprotonation at the para position to the carboxylate group. This property has been harnessed in the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
Safety and Hazards
The safety information for 4-(3,5-Dimethylphenoxy)benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . The safety data sheet (SDS) provides more detailed safety information .
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWICYODYSXXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610176 | |
Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)benzoic acid | |
CAS RN |
149190-98-7 | |
Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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